5-BEnzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-benzyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-12(5-3-1)10-16-7-6-13-8-15-9-14(13)11-16;;/h1-5,13-15H,6-11H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWHELIXXBKVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2C1CNC2)CC3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the octahydropyrrolo[3,4-c]pyridine core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the pyrrolo[3,4-c]pyridine core.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient purification techniques .
Chemical Reactions Analysis
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions .
Scientific Research Applications
Chemistry
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride serves as a versatile building block in organic synthesis. Its applications include:
- Synthesis of Complex Molecules : Utilized as a precursor in the synthesis of various pharmaceutical compounds and specialty chemicals.
- Reagent in Organic Reactions : Acts as a reagent in reactions such as nucleophilic substitutions and cycloadditions, facilitating the formation of more complex structures .
Biology
The compound has been investigated for its potential biological activities, including:
- Enzyme Interactions : Studies suggest it may interact with specific enzymes and receptors, modulating their activity. This interaction could lead to various biological effects depending on the target .
- Pharmacological Potential : Research is ongoing to evaluate its therapeutic applications, particularly in drug development aimed at treating diseases related to enzyme dysfunctions .
Medicine
In the medical field, this compound shows promise for:
- Therapeutic Applications : Ongoing research aims to explore its efficacy in developing new drugs, particularly for conditions where enzyme inhibition is beneficial .
- Antiviral Properties : Similar compounds have shown effectiveness against viral infections, suggesting potential applications in antiviral therapies .
Industry
The compound is also valuable in industrial applications:
- Production of Specialty Chemicals : Used as an intermediate in the synthesis of various valuable compounds in the chemical industry.
- Development of New Materials : Its unique properties may contribute to the formulation of new materials with specific functionalities .
Case Study 1: Anticancer Activity
A study investigated derivatives similar to this compound for their anticancer effects. Results indicated dose-dependent inhibition of cell proliferation in breast cancer cell lines (MCF7), suggesting potential therapeutic avenues for cancer treatment .
Case Study 2: Neuropharmacological Assessment
Another study assessed the neuropharmacological effects of related compounds. It was found that certain derivatives significantly increased sleep duration in response to sedative administration in mice, indicating potential applications in sleep disorders .
Mechanism of Action
The mechanism of action of 5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the nature of the target and the context of the interaction. The exact pathways involved may vary, but they often include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences Among Pyrrolo/Pyrano[3,4-c]pyridine Derivatives
Key Observations :
- Substituent Impact: The benzyl group in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to methyl or triazole groups in pyrano[3,4-c]pyridine hybrids . In contrast, HPPT’s hydroxy and ketone substituents enable strong fluorescence and photostability, favoring optical applications .
- Salt Forms : The dihydrochloride salt improves solubility over free-base analogues, which is critical for bioavailability in therapeutic contexts .
Physicochemical and Electronic Properties
- Solubility: The dihydrochloride salt form enhances water solubility compared to neutral pyrano[3,4-c]pyridine hybrids, which may require formulation aids for in vivo delivery .
- Photostability : HPPT’s resistance to photodegradation under intense illumination contrasts with the likely lower photostability of the benzyl-substituted derivative, which is optimized for therapeutic rather than imaging purposes .
Research Findings and Implications
Substituent-Driven Activity: The position and nature of substituents (e.g., benzyl vs. triazole) critically determine biological activity. Methyl groups in pyrano[3,4-c]pyridine hybrids enhance anticonvulsant effects, while bulky benzyl groups may improve target selectivity .
Dual Applications : Pyrrolo[3,4-c]pyridine derivatives span therapeutic and imaging applications. The dihydrochloride form’s solubility makes it a candidate for CNS drug development, whereas HPPT’s fluorescence supports biomedical sensing .
Synthetic Flexibility : Click chemistry enables rapid diversification of bicyclic pyridine derivatives, allowing systematic exploration of structure-activity relationships .
Biological Activity
5-Benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride is a compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The molecular formula for this compound is C14H22Cl2N2. The compound features a benzyl group attached to an octahydropyrrolo[3,4-c]pyridine core. The synthesis typically involves several steps:
- Formation of the Pyrrolo Core : Cyclization of appropriate precursors.
- Benzyl Group Introduction : Nucleophilic substitution using benzyl halide.
- Dihydrochloride Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.
The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Antiviral Properties
Research indicates that derivatives of octahydropyrrolo compounds exhibit antiviral properties, particularly against HIV-1. The compound's ability to adjust CCR5 receptor activity suggests potential in treating viral infections and related disorders .
Anticancer Activity
Studies have shown that related compounds exhibit significant anti-proliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer). The mechanism involves interference with phospholipid metabolism through inhibition of phosphoinositide phospholipase C (PI-PLC), leading to reduced cell growth and altered metabolic pathways .
Comparative Analysis
The following table summarizes key findings on this compound compared to similar compounds:
Case Studies and Research Findings
- Antiviral Efficacy : A study demonstrated that octahydropyrrolo derivatives could inhibit HIV-1 infection by targeting CCR5 receptors, suggesting their potential as therapeutic agents in antiviral treatments .
- Anticancer Mechanism : A library of thieno[2-3-b]pyridine analogues showed potent anti-proliferative effects against various cancer cell lines. The most active compounds exhibited IC50 values below 200 nM, indicating strong potential for further development .
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-benzyl-octahydropyrrolo[3,4-c]pyridine dihydrochloride with high purity?
- Answer : Synthesis optimization should integrate computational reaction path searches (e.g., quantum chemical calculations) with iterative experimental validation. For example, ICReDD’s approach uses quantum mechanics/molecular mechanics (QM/MM) simulations to predict transition states and intermediates, reducing trial-and-error experimentation. Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:3 v/v) at 4°C can yield >98% purity, verified by HPLC .
Q. How can researchers validate the structural integrity of this compound?
- Answer : Use a multi-technique approach:
- NMR : Compare - and -NMR spectra against reference data (e.g., δ 2.8–3.2 ppm for pyrrolidine protons; δ 7.2–7.4 ppm for benzyl aromatic protons).
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H] at m/z 275.2 (base peak).
- XRD : Confirm crystal packing and stereochemistry .
Q. What experimental protocols ensure stability during storage?
- Answer : Stability studies under ICH Q1A guidelines recommend:
- Storage : -20°C in amber vials under nitrogen.
- Monitoring : Periodic HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water gradient) to detect degradation products (e.g., hydrolyzed pyrrolidine rings). Stability >12 months is achievable with <2% degradation .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reaction mechanisms for derivatives of this compound?
- Answer : Contradictions (e.g., competing nucleophilic attack pathways) can be addressed via:
- DFT Calculations : Compare activation energies of proposed intermediates (e.g., benzylic vs. pyridinic sites).
- Kinetic Isotope Effects (KIE) : Validate computational predictions experimentally (e.g., -labeling at benzyl positions).
- Example: A 2024 study resolved competing SN1/SN2 pathways using solvent polarity-dependent simulations .
Q. What strategies are effective for identifying and quantifying trace impurities in synthesized batches?
- Answer : Use orthogonal analytical methods:
| Impurity | Detection Method | Quantification Limit |
|---|---|---|
| Debenzylated byproduct | UPLC-MS (ESI+) | 0.05% |
| Chloride counterion excess | Ion chromatography (IC) | 0.1% |
| Dimerization adducts | SEC-MALS (THF mobile phase) | 0.2% |
Q. How can reactor design improve scalability of the compound’s synthesis?
- Answer : Apply CRDC’s subclass RDF2050112 principles:
- Microreactors : Enhance mixing for exothermic steps (e.g., benzylation at 60°C).
- Continuous Flow Systems : Reduce residence time variability (<±5% deviation) via PID-controlled pumps.
- Case Study : A 2023 pilot study achieved 85% yield at 10 kg scale using tubular reactors with in-line IR monitoring .
Q. What methodologies address discrepancies in reported solubility data across solvents?
- Answer : Discrepancies (e.g., DMSO vs. ethanol solubility) require:
- DSC Analysis : Determine polymorphic transitions affecting solubility.
- Hansen Solubility Parameters : Optimize solvent blends (e.g., ethanol/water 70:30 reduces recrystallization variability).
- Standardization : Follow USP <1231> guidelines for temperature-controlled shake-flask methods .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting data on the compound’s hydrochloride salt stoichiometry?
- Answer :
- TGA-MS : Confirm dihydrochloride stoichiometry via mass loss (theoretical 12.8% at 150–200°C for HCl release).
- Elemental Analysis : Match calculated vs. observed C/N/Cl ratios (e.g., C: 42.1%, N: 9.8%, Cl: 24.8%).
- Contradiction Source : Hydrate formation (e.g., monohydrate vs. anhydrous forms) may skew results. Use Karl Fischer titration to rule out moisture .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
